methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a thiazinan ring, and a benzoate ester, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves multiple steps, typically starting with the preparation of the thiazinan ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbonyl groups in the thiazinan ring can be reduced to form alcohols.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Scientific Research Applications
Methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can form hydrogen bonds and hydrophobic interactions, while the thiazinan ring can participate in various chemical reactions, influencing the compound’s overall activity. These interactions can modulate biological pathways, leading to specific effects in biological systems.
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-[(2-fluorophenyl)carbamoyl]acetate: Shares the fluorophenyl group but differs in the rest of the structure.
Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate: Contains a fluorophenyl group and a different functional group arrangement. The uniqueness of methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18FN3O4S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 4-[[6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H18FN3O4S/c1-24-17(25)11-16(18(26)23-15-6-4-3-5-14(15)21)29-20(24)22-13-9-7-12(8-10-13)19(27)28-2/h3-10,16H,11H2,1-2H3,(H,23,26) |
InChI Key |
XNPAVFLFDBBLRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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